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Compound of Interest

Compound Name: ORM-3819

Cat. No.: B609771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of

ORM-3819, a novel investigational agent with a unique dual mechanism of action for

enhancing cardiac contractility. The following sections detail its mechanism of action, present

quantitative data from key preclinical studies, and outline the experimental protocols used to

elucidate its effects.

Core Mechanism of Action: A Dual Approach to
Inotropy
ORM-3819 enhances cardiac contractility through a synergistic combination of two distinct

molecular mechanisms: direct sensitization of the cardiac muscle to calcium and selective

inhibition of phosphodiesterase III (PDE III).[1] This dual action offers a novel therapeutic

strategy for conditions characterized by impaired cardiac pump function.

The primary mode of action involves the binding of ORM-3819 to cardiac troponin C (cTnC), a

key protein in the sarcomere that regulates muscle contraction in response to calcium ions.[1]

This interaction increases the sensitivity of the myofilaments to calcium, meaning that a lower

concentration of intracellular calcium is required to achieve a given level of muscle contraction.

This leads to a more efficient utilization of available calcium for force generation.
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Concurrently, ORM-3819 acts as a potent and selective inhibitor of the PDE III isozyme.[1] PDE

III is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a

crucial second messenger in cardiac cells. By inhibiting PDE III, ORM-3819 increases

intracellular cAMP levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which

phosphorylates various proteins involved in excitation-contraction coupling, ultimately leading

to an increase in intracellular calcium concentration and enhanced contractility. This component

of its action is similar to that of established inodilators.

The combination of these two mechanisms—calcium sensitization and increased calcium

availability—results in a robust positive inotropic effect.

Quantitative Data on the Inotropic Effects of ORM-
3819
The following tables summarize the key quantitative findings from preclinical studies

investigating the effects of ORM-3819 on cardiac contractility.

Table 1: In Vitro Efficacy of ORM-3819

Parameter Experimental Model Value

PDE III Inhibition (IC50) In vitro enzyme assay 3.88 ± 0.3 nM

Ca2+-Sensitizing Effect

(EC50)

Permeabilized guinea pig left

ventricular myocytes
2.88 ± 0.14 µM

Change in pCa50
Permeabilized guinea pig left

ventricular myocytes
0.12 ± 0.01

Table 2: Ex Vivo Efficacy of ORM-3819 in Langendorff-Perfused Guinea Pig Hearts

Parameter EC50

Maximal Rate of Left Ventricular Pressure

Development (+dP/dtmax)
8.9 ± 1.7 nM

Left Ventricular Systolic Pressure 7.63 ± 1.74 nM
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Table 3: In Vivo Efficacy of ORM-3819 in Healthy Guinea Pigs (Intravenous Administration)

Parameter EC50

Left Ventricular +dP/dtmax 0.13 ± 0.05 µM/kg

Rate of Left Ventricular Pressure Decrease (-

dP/dtmax)
0.03 ± 0.02 µM/kg

Table 4: In Vivo Efficacy of ORM-3819 in a Canine Model of Myocardial Stunning

Parameter Pre-Ischemia
Post-Ischemia
(Stunning)

Post-Ischemia +
ORM-3819

% Segmental

Shortening (%SS) in

Ischemic Area

24.1 ± 2.1 11.0 ± 2.4 18.8 ± 3

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ORM-3819 and a

generalized workflow for assessing its cardiac effects.
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Caption: Signaling pathway of ORM-3819 in cardiomyocytes.
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Caption: Experimental workflow for evaluating ORM-3819.

Detailed Experimental Protocols
The following are generalized protocols based on the methodologies cited in the primary

literature for ORM-3819.

In Vitro Experiments
1. Phosphodiesterase III Inhibition Assay:

Objective: To determine the inhibitory potency of ORM-3819 on PDE III.

Methodology: A standard two-step radioenzymatic assay is utilized.

Recombinant human PDE III is incubated with [3H]-cAMP as a substrate in the presence

of varying concentrations of ORM-3819.

The reaction is terminated, and the resulting [3H]-5'-AMP is converted to [3H]-adenosine

by a snake venom nucleotidase.

The mixture is then passed through an anion-exchange resin column to separate the

unreacted [3H]-cAMP from the [3H]-adenosine.

The amount of [3H]-adenosine is quantified by scintillation counting, and the IC50 value is

calculated.

2. Calcium Sensitivity in Permeabilized Myocytes:

Objective: To assess the direct effect of ORM-3819 on the calcium sensitivity of the

contractile apparatus.

Methodology:

Myocyte Preparation: Left ventricular tissue from guinea pigs is dissected and

mechanically disrupted. The myocytes are then chemically permeabilized ("skinned")
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using a detergent like saponin or Triton X-100 to remove the cell membrane while leaving

the myofilaments intact.

Experimental Setup: A single permeabilized myocyte is attached between a force

transducer and a piezoelectric motor.

Protocol: The myocyte is bathed in a series of solutions with progressively increasing

concentrations of free calcium (pCa solutions). The force generated by the myocyte at

each calcium concentration is recorded. This is repeated in the presence of different

concentrations of ORM-3819.

Data Analysis: Force-pCa curves are generated, and the pCa50 (the calcium

concentration required for half-maximal activation) is determined. A leftward shift in the

force-pCa curve and an increase in pCa50 in the presence of ORM-3819 indicate calcium

sensitization.

Ex Vivo Experiments
Langendorff-Perfused Heart:

Objective: To evaluate the effects of ORM-3819 on the global function of an isolated heart.

Methodology:

Heart Isolation: A guinea pig is anesthetized, and the heart is rapidly excised and placed in

ice-cold Krebs-Henseleit buffer.

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff

apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant

pressure and temperature.

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure

isovolumetric pressure. Electrodes are placed on the epicardial surface to record an

electrocardiogram.

Protocol: After a stabilization period, ORM-3819 is infused into the perfusion line at

increasing concentrations. Left ventricular pressure, heart rate, and coronary flow are

continuously monitored.
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Data Analysis: Parameters such as left ventricular developed pressure, the maximal rates

of pressure development and relaxation (+/- dP/dtmax), and heart rate are analyzed to

determine the concentration-response relationship for ORM-3819.

In Vivo Experiments
1. Hemodynamic Assessment in Anesthetized Guinea Pigs:

Objective: To determine the in vivo hemodynamic effects of ORM-3819.

Methodology:

Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted into the

carotid artery for blood pressure measurement and into the jugular vein for drug

administration. A high-fidelity pressure catheter is advanced into the left ventricle.

Protocol: Following a baseline recording period, ORM-3819 is administered as an

intravenous infusion at escalating doses.

Data Acquisition: Arterial blood pressure, left ventricular pressure, and heart rate are

continuously recorded.

Data Analysis: The effects of ORM-3819 on systolic and diastolic blood pressure, heart

rate, and indices of cardiac contractility (+dP/dtmax) and relaxation (-dP/dtmax) are

quantified.

2. Myocardial Stunning Model in Dogs:

Objective: To evaluate the efficacy of ORM-3819 in a model of post-ischemic cardiac

dysfunction.

Methodology:

Surgical Preparation: Anesthetized dogs undergo a thoracotomy, and a hydraulic occluder

and a flow probe are placed around the left anterior descending coronary artery.

Sonimicrometry crystals are implanted in the region supplied by this artery to measure

regional myocardial function.
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Ischemia-Reperfusion Protocol: Myocardial ischemia is induced by occluding the coronary

artery for a defined period, followed by reperfusion. This results in a state of "myocardial

stunning," where contractile function is depressed despite the restoration of blood flow.

Drug Administration: After the induction of stunning, ORM-3819 is administered

intravenously.

Data Analysis: Segmental shortening, a measure of regional contractility, is monitored

throughout the experiment to assess the ability of ORM-3819 to restore function in the

stunned myocardium.

Clinical Development Status
As of the latest available information, there are no active or recently completed clinical trials

specifically investigating ORM-3819 for cardiac contractility or heart failure listed in major

clinical trial registries. Further development status by Orion Pharma is not publicly disclosed.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on preclinical research. ORM-3819 is an investigational compound and is not

approved for any clinical use.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609771?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

